Seriniquinone

Target deconvolution Dermcidin Chemoproteomics

Seriniquinone is the sole small-molecule modulator of dermcidin, offering unmatched specificity for melanoma drug discovery. Unlike BRAF inhibitors, it demonstrates potent cytotoxicity across BRAF V600E, NRAS Q61R, and wild-type lines. Its unique mechanism—inducing autophagy and caspase-9 apoptosis via DCD—makes it irreplaceable for chemical genetic interrogation of drug resistance. Procure with confidence for reproducible target validation and CYP inhibition studies.

Molecular Formula C20H8O4S
Molecular Weight 344.3 g/mol
CAS No. 22200-69-7
Cat. No. B1681635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeriniquinone
CAS22200-69-7
SynonymsSeriniquinone; 
Molecular FormulaC20H8O4S
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H
InChIKeyPWUWIMAXHCTYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Seriniquinone (CAS 22200-69-7) - Melanoma-Selective Anticancer Agent with Novel Dermcidin-Targeting Mechanism


Seriniquinone (SQ1) is a marine natural product belonging to the dinaphthothiophenetetraone class, isolated from the rare Gram-positive bacterium Serinicoccus marinus CNJ927 [1]. It exhibits potent and selective cytotoxicity against melanoma cancer cells via a unique mechanism of action: direct modulation of the cancer-protective protein dermcidin (DCD), leading to induction of autophagy and caspase-9-dependent apoptosis [2]. Within the NCI 60-cell line panel, seriniquinone demonstrates a mean GI50 of 758 nM and LC50 of 13.2 µM, with markedly enhanced potency against melanoma cell lines . The compound is characterized by poor aqueous solubility but is soluble in DMSO (up to 5 mg/mL) and DMF [3].

Why Seriniquinone Cannot Be Simply Substituted with Other Anticancer Quinones or Melanoma Agents


Seriniquinone occupies a unique pharmacological niche that renders generic substitution by structurally similar quinones or alternative melanoma therapeutics scientifically invalid. It remains the only known small-molecule modulator of dermcidin (DCD), a pro-survival protein implicated in cancer cell drug resistance and metastasis [1]. This target specificity fundamentally distinguishes seriniquinone from other quinone-based anticancer agents (e.g., p-terphenylquinones) that primarily act through redox cycling and ROS generation [2]. Furthermore, seriniquinone exhibits a distinctive selectivity profile within the NCI 60 panel—100- to 1000-fold enhanced potency against melanoma cell lines compared to non-melanoma lines—that is not recapitulated by BRAF inhibitors (e.g., vemurafenib) or standard chemotherapeutics [3]. Even among synthetic seriniquinone analogs, critical differences in solubility, isomeric purity, and CYP inhibition profiles preclude simple interchangeability [4].

Quantitative Differential Evidence for Seriniquinone (CAS 22200-69-7) Versus Closest Analogs and Alternatives


Target Specificity: Seriniquinone as the Sole Known Small-Molecule Dermcidin Modulator

Seriniquinone (SQ1) is the only reported small molecule that directly modulates the cancer-protective protein dermcidin (DCD), a unique target implicated in drug resistance and metastasis across multiple cancer types [1]. In contrast, alternative quinone-based anticancer agents such as p-terphenylquinone derivatives exert cytotoxicity primarily through ROS-mediated mechanisms rather than specific protein targeting [2]. Target identification was achieved via immunoaffinity pull-down using a seriniquinone-derived biotinylated probe, followed by multipoint validation including dermcidin knockdown and overexpression studies [3].

Target deconvolution Dermcidin Chemoproteomics Melanoma

Melanoma Selectivity: NCI-60 Panel Comparison of Seriniquinone (SQ1) vs. BRAF Inhibitor Vemurafenib

Within the NCI 60-cell line panel, seriniquinone exhibits 100- to 1000-fold enhanced potency against melanoma cell lines compared to non-melanoma lines [1]. The mean GI50 across all NCI 60 cell lines is 758 nM, with LC50 of 13.2 µM, whereas melanoma-specific GI50 values fall in the low nanomolar range . By comparison, the BRAF inhibitor vemurafenib—a first-line melanoma therapeutic—demonstrates selective activity only against BRAF-mutant melanomas (~50% of cases) and shows limited efficacy in NRAS-mutant or BRAF-wild-type melanomas [2]. Seriniquinone maintains activity across BRAF-mutant (SK-MEL-28, BRAF V600E) and NRAS-mutant (SK-MEL-147, NRAS Q61R) melanoma cell lines with comparable potency [3].

NCI-60 Selectivity index Melanoma Cytotoxicity

Solubility Optimization: Seriniquinone (SQ1) vs. Synthetic Analog SQ2

Seriniquinone (SQ1) suffers from poor solubility in both aqueous and organic media, limiting its preclinical evaluation [1]. The synthetic analog SQ2 was designed to address this liability while preserving target engagement and cytotoxicity [2]. Quantitative comparison reveals SQ2 exhibits 30-40× greater melanoma selectivity (selectivity index relative to non-melanoma cells) compared to SQ1, while maintaining comparable activity and dermcidin modulation in SK-MEL-28 and SK-MEL-147 melanoma cell lines [3]. A structurally distinct seriniquinone glycoside derivative (compound 1) demonstrates 50-fold higher solubility in DMSO relative to parent SQ1 [4].

Solubility Drug formulation SAR Preclinical development

CYP450 Inhibition Profile: Seriniquinone (SQ1) Drug-Drug Interaction Potential

Seriniquinone exhibits a pronounced inhibitory profile against key human cytochrome P450 isoforms, with IC50 values of 1.4 µM against CYP1A2, CYP2E1, and CYP3A, and moderate inhibition of CYP2C19 (IC50 >15 µM) [1]. Mechanistic studies using human liver microsomes reveal that seriniquinone acts as an irreversible, time-dependent inhibitor of CYP1A2 and CYP3A via competitive and non-competitive mechanisms [2]. This profile is distinct from many conventional quinone anticancer agents (e.g., mitoxantrone, doxorubicin) which exhibit more limited CYP inhibition [3].

CYP450 Drug metabolism ADME-Tox Drug-drug interaction

Topical Formulation Feasibility: Seriniquinone Retention in Skin Layers

Seriniquinone's poor aqueous solubility has historically hindered topical delivery development. A phosphatidylcholine-based lamellar phase formulation (PLP1) was developed to address this challenge [1]. In ex vivo porcine ear skin models, PLP1-SQ tripled seriniquinone retention in viable skin layers compared to SQ solution at 12 hours, without increasing transepidermal water loss (TEWL) [2]. This formulation maintained cytotoxic activity against SK-MEL-28 and SK-MEL-147 melanoma cells (IC50 = 0.59–0.98 µM after 48 h) and demonstrated no vascular toxicity in HET-CAM assays [3]. No comparable topical delivery data exist for seriniquinone analogs or alternative dermcidin-targeting agents.

Topical delivery Nanoformulation Skin penetration Melanoma

Recommended Research Applications for Seriniquinone (CAS 22200-69-7) Based on Quantitative Differential Evidence


Dermcidin Target Validation and Chemical Biology Studies

Seriniquinone is uniquely suited for investigating dermcidin (DCD) biology in melanoma and other cancers where DCD expression correlates with drug resistance and poor prognosis [1]. As the only known small-molecule DCD modulator, seriniquinone enables chemical genetic interrogation of DCD function without genetic manipulation. Recommended experimental design: treat DCD-expressing melanoma cell lines (e.g., SK-MEL-28, SK-MEL-147) with seriniquinone (10 nM–10 µM) for 24–48 h, followed by assessment of autophagic flux (LC3B-I/II conversion), apoptosis markers (cleaved caspase-3/9), and dermcidin expression changes via Western blot [2].

Mutation-Independent Melanoma Cytotoxicity Screening

Seriniquinone demonstrates robust cytotoxicity across BRAF V600E-mutant, NRAS Q61R-mutant, and BRAF-wild-type melanoma cell lines, in contrast to BRAF inhibitors like vemurafenib that are restricted to BRAF-mutant tumors [1]. This broad genotype coverage makes seriniquinone an ideal positive control or reference compound in melanoma drug discovery campaigns seeking mutation-agnostic therapeutics. Use at concentrations of 0.1–5 µM in 72 h viability assays (MTT or CellTiter-Glo) alongside mutation-specific controls [2].

CYP450-Mediated Drug-Drug Interaction Studies

Given seriniquinone's strong, irreversible inhibition of CYP1A2, CYP2E1, and CYP3A (IC50 = 1.4 µM), it serves as a valuable tool compound for studying natural product–drug interactions and hepatotoxicity mechanisms [1]. Researchers conducting in vivo pharmacokinetic studies or co-administration experiments with CYP substrate drugs should incorporate seriniquinone as a positive control for CYP inhibition. Recommended protocol: pre-incubate human liver microsomes with seriniquinone (0.1–10 µM) ± NADPH for 30 min before adding isoform-specific probe substrates [2].

Topical Formulation Development for Dermatological Oncology

The validated PLP1 lamellar phase formulation enables topical delivery of seriniquinone with 3-fold enhanced skin retention compared to solution formulations, without compromising barrier function or inducing vascular toxicity [1]. This formulation platform can be leveraged for preclinical evaluation of topical seriniquinone efficacy in murine melanoma models (e.g., B16-F10) or for studying cutaneous drug penetration and distribution. Formulation parameters: phosphatidylcholine-based lamellar phase; characterization by rheology, HET-CAM irritation testing, and ex vivo porcine skin penetration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seriniquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.